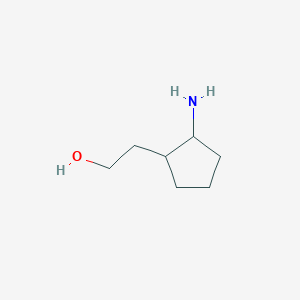

2-(2-Aminocyclopentyl)ethan-1-ol

Descripción

Structural Significance and Functional Group Interplay within Cyclic Amino Alcohols

The structural framework of 2-(2-Aminocyclopentyl)ethan-1-ol is defined by the interplay between its three key components: the cyclopentane (B165970) ring, the primary amino group, and the primary alcohol group.

Functional Group Interplay: The proximate amino and hydroxyl groups are capable of forming an intramolecular hydrogen bond, particularly in the cis-isomer. This interaction can lock the molecule into a more rigid conformation, influencing its reactivity and physical properties. In cyclic amino alcohols, such intramolecular hydrogen bonding can affect basicity and nucleophilicity. rroij.com The formation of a six-membered ring via hydrogen bonding between the amine's hydrogen and the alcohol's oxygen (or vice-versa) is a common feature in related 1,2-amino alcohols and plays a crucial role in directing chemical reactions.

Stereochemistry: The stereochemistry of 1,2-disubstituted cyclopentanes is of critical importance.

Cis Isomers: In the cis configuration, both the amino and the hydroxyethyl (B10761427) groups are on the same face of the cyclopentane ring.

Trans Isomers: In the trans configuration, the substituents are on opposite faces of the ring.

The specific stereoisomer (cis or trans) will dictate the distance and angle between the functional groups, thereby affecting the strength of any intramolecular interactions and the molecule's ability to act as a chiral ligand in catalysis. For 1,2-disubstituted cyclopentanes where the two substituents are different, both the cis and trans isomers are chiral and exist as pairs of enantiomers. chemistryschool.net

Research Context and Historical Perspectives in Synthetic Organic Chemistry

While specific research focused exclusively on this compound is limited in publicly accessible literature, the broader class of cyclic β-amino alcohols has been a subject of sustained interest in organic synthesis. rroij.comopenaccessjournals.com These motifs are present in a variety of biologically active natural products and pharmaceuticals. rroij.com

General Synthetic Strategies: The synthesis of vicinal amino alcohols, including cyclic variants, often involves several established methodologies. A common and direct approach is the aminolysis of epoxides. growingscience.comtandfonline.com For this compound, a plausible synthetic route would involve the ring-opening of cyclopentene (B43876) oxide with 2-aminoethanol or a protected derivative. The regioselectivity of this reaction, typically catalyzed by Lewis or Brønsted acids, would be crucial in forming the desired 1,2-disubstituted product. Such reactions on cyclic epoxides generally proceed via an anti-addition, leading to trans-products. tandfonline.com

Interactive Table 2: Potential Synthetic Precursors This table outlines possible starting materials for the synthesis of this compound based on general synthetic methods for related compounds.

| Precursor 1 | Precursor 2 | Reaction Type | Potential Product Stereochemistry |

| Cyclopentene oxide | 2-Aminoethanol | Epoxide Ring Opening | Trans |

| 2-Aminocyclopentanone | Wittig Reagent (e.g., Ph₃P=CHCH₂OH) | Wittig Reaction followed by Reduction | Mixture of Cis and Trans |

| 2-Chlorocyclopentanol | 2-Aminoethanol | Nucleophilic Substitution | Mixture of Cis and Trans |

Historical Context and Evolution: The development of stereoselective methods for the synthesis of 1,2-disubstituted cyclopentanes has been a significant area of research. Early methods often resulted in mixtures of diastereomers that were difficult to separate. Modern synthetic chemistry has seen the development of highly stereoselective methods, including substrate-controlled and catalyst-controlled reactions, to access specific stereoisomers of such compounds. For instance, the synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid, a structurally related compound, has been achieved from a common precursor, highlighting the advances in controlling stereochemistry on a cyclopentane ring. chemistryschool.net These advanced synthetic strategies, often employing chiral auxiliaries or asymmetric catalysis, would be necessary to access enantiomerically pure forms of this compound. Such enantiopure compounds are highly valued as chiral building blocks or ligands in asymmetric synthesis. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-aminocyclopentyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-3-1-2-6(7)4-5-9/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYSLNLONJQCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109842-93-5 | |

| Record name | 2-(2-aminocyclopentyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Approaches to the Synthesis of 2 2 Aminocyclopentyl Ethan 1 Ol

Retrosynthetic Analysis for Target Molecule Disconnection

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing strategic bond disconnections and functional group transformations.

Disconnection Strategies of Carbon-Carbon and Carbon-Heteroatom Bonds

For 2-(2-aminocyclopentyl)ethan-1-ol, several disconnection strategies can be envisioned, targeting both carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.

C-N Bond Disconnection: A primary and logical disconnection is that of the carbon-nitrogen bond of the amino group. This is a one-group C-X disconnection, which simplifies the molecule to a cyclopentyl derivative with an amino or a precursor functional group. This strategy is attractive because numerous methods exist for the introduction of an amino group.

C-C Bond Disconnections:

Disconnection of the ethan-1-ol side chain: Cleaving the C-C bond between the cyclopentyl ring and the ethanol (B145695) side chain is a viable strategy. This leads to a 2-aminocyclopentyl synthon and a two-carbon synthon.

Ring-opening disconnections: While more complex, disconnections that break open the cyclopentane (B165970) ring can also be considered, potentially leading back to acyclic precursors.

A plausible retrosynthetic analysis is outlined below:

Table 1: Retrosynthetic Analysis of this compound

| Retrosynthetic Step | Disconnected Bonds | Precursor Molecule(s) | Rationale |

|---|---|---|---|

| Step 1 | C-N | 2-(2-Azidocyclopentyl)ethan-1-ol | Reduction of an azide is a reliable method for amine synthesis. |

| Step 2 | C-C (Side Chain) | 2-Azidocyclopentanecarbaldehyde | A Grignard or Wittig-type reaction can be used to introduce the two-carbon side chain. |

| Step 3 | C-N (from alcohol) | 2-Hydroxycyclopentanecarbaldehyde | Introduction of the azide can be achieved from an alcohol via a suitable leaving group. |

Functional Group Interconversions (FGIs) in Retrosynthetic Planning

Functional group interconversions (FGIs) are crucial in retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key disconnection or simplify the synthesis. nih.gov

In the synthesis of this compound, several FGIs are necessary:

Amine from Azide: The primary amine can be retrosynthetically derived from an azide group. The subsequent reduction of the azide in the forward synthesis is a high-yielding and clean reaction.

Alcohol from Carbonyl: The primary alcohol of the ethan-1-ol side chain can be obtained from the reduction of a corresponding aldehyde or carboxylic acid derivative.

Azide from Alcohol: The azide group can be introduced via nucleophilic substitution on a carbon bearing a good leaving group, which in turn can be generated from an alcohol.

These interconversions are essential for navigating the synthetic pathway and utilizing reliable and well-established chemical reactions.

Synthon and Synthetic Equivalent Considerations

A synthon is an idealized fragment, usually an ion, resulting from a disconnection. quora.com A synthetic equivalent is the real chemical reagent that provides the synthon in a reaction. quora.com

Table 2: Key Synthons and Their Synthetic Equivalents

| Synthon | Description | Synthetic Equivalent | Example Reaction |

|---|---|---|---|

| 2-Aminocyclopentyl cation | A cyclopentyl ring with a cationic center at C1 and an amino group at C2. | 2-Aminocyclopentanol | Can be converted to a species with a leaving group for nucleophilic attack. |

| Hydroxyethyl (B10761427) anion | A two-carbon nucleophile that will form the ethan-1-ol side chain. | Ethylene oxide or a protected 2-bromoethanol | Ring-opening of ethylene oxide with a suitable nucleophile. |

Total Synthesis Methodologies

The actual construction of the target molecule from starting materials can follow different strategic pathways.

Convergent and Linear Synthetic Pathways

Linear Synthesis: This approach involves the sequential modification of a single starting material through a series of steps until the final product is obtained. A potential linear synthesis of this compound could start from cyclopentene (B43876) oxide.

Multistep Synthesis Design and Optimization

The design of a multistep synthesis requires careful consideration of reaction conditions, protecting group strategies, and stereochemical control. The relative stereochemistry of the amino and ethanol groups (cis or trans) is a critical aspect of the synthesis.

A hypothetical linear synthesis is presented below, drawing on known methodologies for the synthesis of related aminocyclopentanol derivatives.

Table 3: Proposed Linear Synthesis of this compound

| Step | Reaction | Starting Material | Reagents | Intermediate Product |

|---|---|---|---|---|

| 1 | Epoxidation | Cyclopentene | m-CPBA | Cyclopentene oxide |

| 2 | Ring-opening with a cyanide nucleophile | Cyclopentene oxide | KCN, H₂O | trans-2-Hydroxycyclopentanecarbonitrile |

| 3 | Reduction of nitrile to aldehyde | trans-2-Hydroxycyclopentanecarbonitrile | DIBAL-H | trans-2-Hydroxycyclopentanecarbaldehyde |

| 4 | Wittig reaction | trans-2-Hydroxycyclopentanecarbaldehyde | Ph₃P=CHCO₂Et | Ethyl (E)-3-(trans-2-hydroxycyclopentyl)acrylate |

| 5 | Reduction of ester and double bond | Ethyl (E)-3-(trans-2-hydroxycyclopentyl)acrylate | LiAlH₄ | 2-(trans-2-Hydroxycyclopentyl)ethan-1-ol |

| 6 | Protection of diol | 2-(trans-2-Hydroxycyclopentyl)ethan-1-ol | TBDMSCl, imidazole | 2-(trans-2-(tert-Butyldimethylsilyloxy)cyclopentyl)ethan-1-ol |

| 7 | Mesylation of primary alcohol | 2-(trans-2-(tert-Butyldimethylsilyloxy)cyclopentyl)ethan-1-ol | MsCl, Et₃N | 2-(trans-2-(tert-Butyldimethylsilyloxy)cyclopentyl)ethyl methanesulfonate |

| 8 | Azide substitution | 2-(trans-2-(tert-Butyldimethylsilyloxy)cyclopentyl)ethyl methanesulfonate | NaN₃, DMF | 1-(Azidomethyl)-2-(trans-2-(tert-butyldimethylsilyloxy)cyclopentyl)ethane |

| 9 | Reduction of azide and deprotection | 1-(Azidomethyl)-2-(trans-2-(tert-butyldimethylsilyloxy)cyclopentyl)ethane | H₂, Pd/C; TBAF | 2-(trans-2-Aminocyclopentyl)ethan-1-ol |

Optimization of such a synthesis would involve screening different reagents, reaction conditions (temperature, solvent, reaction time), and purification methods to maximize the yield and purity at each step. Stereochemical control would be a primary focus, potentially employing chiral catalysts or resolving racemic intermediates to obtain specific stereoisomers.

Asymmetric Synthesis and Stereocontrol

The creation of specific stereoisomers of this compound requires sophisticated asymmetric synthesis techniques. These methods are designed to control the formation of chiral centers, ensuring the desired enantiomer or diastereomer is produced with high selectivity.

Chiral Catalyst-Mediated Approaches for Enantioselective Formation

Chiral catalysts are instrumental in asymmetric synthesis, acting as "chiral directors" to influence the stereochemical outcome of a reaction without being consumed. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

One prominent class of chiral catalysts used in asymmetric synthesis are chiral 1,3,2-oxazaborolidines. These have proven to be versatile catalysts that can alter absorption behavior, modify energetic states, and induce chirality in a variety of photochemical reactions. nih.gov For instance, the Corey-Bakshi-Shibata (CBS) catalyst is a well-known example that effectively facilitates the enantioselective reduction of prochiral ketones. nih.gov While direct application to this compound synthesis is not explicitly detailed in the provided information, the principles of using such catalysts to create chiral 1,2-amino alcohols are well-established. nih.gov The synthesis of chiral 1,2-amino alcohols can be achieved with high yields and selectivities using arylglyoxals and a pseudoephedrine auxiliary in a reaction catalyzed by a Brønsted acid. researchgate.net

The development of sulfinamide-based ligands has also been significant in asymmetric transition metal catalysis. yale.edu These ligands can create a chiral environment around a metal center, enabling enantioselective transformations. Furthermore, chiral phosphoric acids have emerged as powerful catalysts for the enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols, a process that could be adapted for the synthesis of related amino alcohol structures. researchgate.net

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is often achieved by utilizing the existing chirality within a molecule to direct the stereochemistry of a new chiral center.

In the context of synthesizing substituted cyclopentanes, diastereoselectivity is a key consideration. For example, a metal-free [3 + 2] cycloaddition of cyclopropyl ketones to alkenes can produce highly substituted cyclopentane compounds with excellent diastereoselectivity. organic-chemistry.org Similarly, tandem reactions involving a ring-closing carbonyl-olefin metathesis and a transfer hydrogenation can lead to 1,2-cis-disubstituted cyclopentanes with high stereoselectivity. organic-chemistry.org These methods highlight general strategies for controlling the relative stereochemistry of substituents on a cyclopentane ring, which is directly applicable to the synthesis of specific diastereomers of this compound.

Chiral Auxiliary Applications in Stereospecific Reactions

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org This strategy is a powerful tool for achieving high levels of stereocontrol.

Several types of chiral auxiliaries have been developed and are widely used in asymmetric synthesis. These include:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of aldol reactions and alkylations. wikipedia.org

Camphorsultam: Known as Oppolzer's sultam, this is another classic and reliable chiral auxiliary. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These are versatile auxiliaries used in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. nih.gov

tert-Butanesulfinamide: Developed by the Ellman lab, this reagent is extensively used for the asymmetric synthesis of a wide variety of amines. yale.edu

The application of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol has demonstrated excellent diastereofacial selectivities (>99%) in asymmetric alkylation and aldol reactions, showcasing the potential for using cyclopentane-based auxiliaries to control stereochemistry. researchgate.net The general principle involves attaching the auxiliary to a prochiral substrate, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

| Chiral Auxiliary Type | Key Features | Common Applications |

| Oxazolidinones | Highly effective for stereocontrol. | Asymmetric aldol reactions, alkylations. wikipedia.org |

| Camphorsultam | Classic and reliable auxiliary. | Various asymmetric transformations. wikipedia.org |

| Pseudoephedrine | Versatile for alkylation reactions. | Synthesis of enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov |

| tert-Butanesulfinamide | Widely used for amine synthesis. | Asymmetric synthesis of a broad range of amines. yale.edu |

Resolution Techniques for Enantiomeric Separation

Resolution is a technique used to separate a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. While asymmetric synthesis aims to produce a single enantiomer directly, resolution provides a means to isolate pure enantiomers from a mixture.

Common methods for enantiomeric resolution include:

Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. mdpi.com Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. mdpi.com

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to move through the chromatography column at different rates and thus be separated. researchgate.netnih.gov Various types of CSPs are available, including those based on polysaccharides (like cellulose and amylose) and cyclodextrins. mdpi.com Supercritical fluid chromatography (SFC) is often a method of choice for the separation of some chiral compounds due to its efficiency. researchgate.net

Novel Synthetic Route Development and Mechanistic Studies

The development of new and efficient synthetic routes is a continuous effort in organic chemistry. This involves not only creating new pathways to target molecules but also understanding the underlying reaction mechanisms to optimize processes and expand their scope.

Exploration of Cyclopentane Ring Formation and Functionalization

The construction of the cyclopentane ring is a critical step in the synthesis of this compound. A variety of methods have been developed for the formation of five-membered rings.

Ionic reactions, such as aldol condensations and enolate alkylations, are traditional and effective methods for constructing cyclopentane derivatives. scribd.combaranlab.org More modern approaches include:

Enyne Cyclization: Palladium-catalyzed intramolecular enyne coupling reactions can construct carbocycles. organic-chemistry.org

[3 + 2] Cycloaddition: A metal-free [3 + 2] cycloaddition of cyclopropyl ketones with alkenes provides a route to substituted cyclopentanes. organic-chemistry.org

Intramolecular Hydroalkylation: A copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes can be used to synthesize enantioenriched cyclopentanes. organic-chemistry.org

The functionalization of the cyclopentane ring is equally important. For instance, the preparation of cis,cis,cis,cis-1,2,3,4,5-pentakis(hydroxymethyl)cyclopentane has been achieved, demonstrating methods for introducing multiple functional groups onto the ring with specific stereochemistry. nih.gov The synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, a potent agonist of metabotropic glutamate receptors, highlights the construction of a chiral quaternary center on a cyclopentane ring via a C-H insertion reaction. nih.gov

| Method for Cyclopentane Ring Formation | Description |

| Aldol Condensation | A classic method involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then undergo cyclization. scribd.combaranlab.org |

| Enyne Cyclization | A transition-metal-catalyzed reaction that joins an alkene and an alkyne to form a cyclic compound. organic-chemistry.org |

| [3 + 2] Cycloaddition | A reaction where a three-atom component and a two-atom component react to form a five-membered ring. organic-chemistry.org |

| Intramolecular Hydroalkylation | A reaction that forms a C-C bond within a molecule by adding a C-H bond across a double bond. organic-chemistry.org |

Investigation of Amination and Hydroxylation Reactions

A pivotal strategy for the synthesis of this compound revolves around the reductive amination of a key intermediate, 2-(2-hydroxyethyl)cyclopentan-1-one. This process directly introduces the amino group onto the cyclopentyl ring while the hydroxyl group is already present in the side chain. This section explores the detailed research findings related to this critical transformation.

The synthesis of the precursor, 2-(2-hydroxyethyl)cyclopentan-1-one, can be achieved through the selective reduction of the ester or carboxylic acid functionality of a compound like ethyl 2-oxocyclopentylacetate without affecting the ketone group. This transformation sets the stage for the crucial amination step.

Reductive amination is a well-established and versatile method for the formation of amines from carbonyl compounds. wikipedia.orgchemistrysteps.comlibretexts.org The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the reaction of the ketone with an amine source, followed by reduction of this intermediate to the corresponding amine. mdpi.com In the context of synthesizing this compound, the amine source is typically ammonia or an ammonia equivalent.

Various catalytic systems and reducing agents have been investigated for the reductive amination of cyclic ketones, such as cyclopentanone. These studies provide a strong basis for the development of a successful synthesis of the target molecule.

Catalytic Systems and Reaction Conditions for Reductive Amination

Several heterogeneous catalysts have demonstrated high efficacy in the reductive amination of cyclopentanone, which serves as a model substrate for 2-(2-hydroxyethyl)cyclopentan-1-one. These catalysts, typically based on transition metals, facilitate both the initial dehydrogenation of the alcohol (in cases where the reaction starts from an alcohol) and the subsequent hydrogenation of the imine intermediate.

One study investigated the use of ruthenium supported on niobium oxide (Ru/Nb₂O₅) with different morphologies for the reductive amination of cyclopentanone. The layered Nb₂O₅-supported catalyst (Ru/Nb₂O₅-L) was found to be highly effective, achieving a high yield of cyclopentylamine under relatively mild conditions. Another effective catalyst is Raney Nickel (Raney Ni), which has been used in the reductive amination of cyclopentanone in a pilot plant setting.

The choice of reducing agent is also critical. Common laboratory-scale reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride [NaBH(OAc)₃]. organic-chemistry.org For industrial-scale production, catalytic hydrogenation with H₂ gas is often preferred.

The reaction conditions, including temperature, pressure, and solvent, play a significant role in the efficiency and selectivity of the reductive amination process.

Interactive Data Table: Catalytic Systems for Reductive Amination of Cyclopentanone

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Amine Source | Yield of Cyclopentylamine (%) |

| Ru | Nb₂O₅-L | 90 | 2 (H₂) | NH₃ | 84 |

| Raney Ni | - | Not specified | Not specified | NH₃ | Good yield |

| Rh-Ni | SiO₂ | Not specified | Not specified | NH₃ | High Conversion |

This table presents data from studies on the reductive amination of cyclopentanone, which can be considered a model for the amination of 2-(2-hydroxyethyl)cyclopentan-1-one.

Hydroxylation Considerations

In the proposed synthetic route, the hydroxyl group is introduced prior to the amination step via the reduction of a carboxylic acid or ester. This "hydroxylation" is, in fact, a reduction. The selective reduction of an ester or carboxylic acid in the presence of a ketone is a common transformation in organic synthesis. Reagents such as lithium borohydride (LiBH₄) or catalytic hydrogenation under specific conditions can achieve this selectively.

The presence of the hydroxyl group in the precursor 2-(2-hydroxyethyl)cyclopentan-1-one is not expected to interfere with the subsequent reductive amination of the ketone. The reaction conditions for reductive amination are generally mild enough not to affect the alcohol functionality.

By carefully selecting the catalyst, reducing agent, and reaction conditions, the reductive amination of 2-(2-hydroxyethyl)cyclopentan-1-one can be optimized to produce this compound in high yield and purity. The stereochemistry of the final product, specifically the relative orientation of the amino and the ethan-1-ol groups (cis or trans), will be influenced by the stereochemistry of the starting keto-alcohol and the conditions of the reduction. Further purification techniques, such as chromatography or crystallization, may be employed to isolate the desired stereoisomer.

Chemical Reactivity and Reaction Mechanisms of 2 2 Aminocyclopentyl Ethan 1 Ol

Reactions Involving the Hydroxyl Group (Alcohols)

The hydroxyl group in 2-(2-aminocyclopentyl)ethan-1-ol behaves as a typical primary alcohol, undergoing reactions such as nucleophilic substitution, elimination, oxidation, and conversion into better leaving groups.

Nucleophilic Substitution Reactions (SN1, SN2)

Direct nucleophilic substitution at the carbon bearing the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, the hydroxyl group must first be converted into a better leaving group. Once converted, the substitution can proceed via either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, and reaction conditions. google.comyoutube.com

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the leaving group, leading to an inversion of stereochemistry at the reaction center. youtube.com This pathway is favored by primary and secondary substrates and strong nucleophiles. youtube.com In the case of a derivatized this compound, being a primary alcohol, the SN2 pathway is generally preferred.

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. youtube.com This pathway is favored by tertiary and some secondary substrates and is promoted by polar protic solvents. youtube.com While less likely for this primary alcohol derivative, rearrangement of the carbocation, if formed, could lead to a mixture of products.

Table 1: Representative Nucleophilic Substitution Reactions of a Derivatized this compound

| Reactant (Activated Alcohol) | Reagent | Solvent | Mechanism | Product |

| 2-(2-Aminocyclopentyl)ethyl tosylate | NaBr | Acetone | SN2 | 1-Bromo-2-(2-aminocyclopentyl)ethane |

| 2-(2-Aminocyclopentyl)ethyl mesylate | NaCN | DMSO | SN2 | 3-(2-Aminocyclopentyl)propanenitrile |

| 2-(2-Aminocyclopentyl)ethyl tosylate | NaN₃ | DMF | SN2 | 1-Azido-2-(2-aminocyclopentyl)ethane |

Note: The amine group may require protection to prevent side reactions.

Elimination Reactions (E1, E2) and Alkene Formation

Similar to substitution reactions, elimination reactions of alcohols require the conversion of the hydroxyl group into a good leaving group. The subsequent elimination can proceed through either an E1 or E2 mechanism to form an alkene. libretexts.orglibretexts.org

The E2 mechanism is a one-step, concerted process that requires a strong base. libretexts.org The base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously.

The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, followed by the removal of an adjacent proton by a weak base. libretexts.org This pathway is more common for tertiary and secondary alcohols and can be prone to rearrangements. libretexts.org For the primary alcohol derivative of this compound, the E2 pathway is more likely under strongly basic conditions.

Table 2: Representative Elimination Reactions of a Derivatized this compound

| Reactant (Activated Alcohol) | Reagent | Solvent | Mechanism | Product |

| 2-(2-Aminocyclopentyl)ethyl tosylate | NaOEt | Ethanol (B145695) | E2 | (Vinyl)cyclopentane (if β-hydrogen is available) |

| 2-(2-Aminocyclopentyl)ethyl bromide | t-BuOK | t-Butanol | E2 | (Vinyl)cyclopentane (if β-hydrogen is available) |

Note: The amine group may require protection. The feasibility of elimination depends on the availability of a β-hydrogen on the cyclopentane (B165970) ring or the ethyl chain.

Oxidation Transformations

The primary alcohol of this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used. The presence of the amine group can complicate these reactions, often requiring its protection to prevent undesired side reactions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol to a carboxylic acid.

Table 3: Representative Oxidation Reactions of this compound

| Reactant | Reagent | Solvent | Product |

| N-protected this compound | PCC | Dichloromethane | N-protected 2-(2-Aminocyclopentyl)acetaldehyde |

| N-protected this compound | KMnO₄, NaOH, H₂O | Water/t-Butanol | N-protected 2-(2-Aminocyclopentyl)acetic acid |

Note: The amine group is typically protected (e.g., as an amide or carbamate) prior to oxidation.

Formation of Activated Leaving Groups (e.g., Tosylates, Mesylates)

To enhance the reactivity of the hydroxyl group towards nucleophilic substitution and elimination, it is often converted into a sulfonate ester, such as a tosylate or mesylate. nih.govmasterorganicchemistry.comkhanacademy.org These groups are excellent leaving groups because their corresponding anions are stabilized by resonance.

The formation of tosylates is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. nih.govmasterorganicchemistry.com Similarly, mesylates are prepared using methanesulfonyl chloride (MsCl). masterorganicchemistry.com These reactions generally proceed with retention of stereochemistry at the carbon atom bearing the hydroxyl group. masterorganicchemistry.com

Table 4: Formation of Activated Leaving Groups from this compound

| Reactant | Reagent | Base | Solvent | Product |

| This compound | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane | 2-(2-Aminocyclopentyl)ethyl tosylate |

| This compound | Methanesulfonyl chloride (MsCl) | Triethylamine | Dichloromethane | 2-(2-Aminocyclopentyl)ethyl mesylate |

Note: The amine group can also react with sulfonyl chlorides, potentially leading to the formation of a sulfonamide. Selective O-sulfonylation may require careful control of reaction conditions or protection of the amine group.

Reactions Involving the Amine Group (Amines)

The primary amine group in this compound is nucleophilic and can undergo a variety of reactions, most notably alkylation and acylation.

Alkylation and Acylation Reactions

Alkylation of the amine group involves the formation of a new carbon-nitrogen bond. This can be achieved by reacting the amine with an alkyl halide. However, polyalkylation is a common issue, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. organic-chemistry.org Reductive amination, the reaction with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation.

Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. google.comnih.gov This reaction is generally very efficient and is a common method for protecting the amine group or for synthesizing more complex molecules. google.com The reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. nih.gov

Table 5: Representative Alkylation and Acylation Reactions of this compound

| Reactant | Reagent | Conditions | Product |

| This compound | Methyl iodide (excess) | Base (e.g., K₂CO₃) | 2-(2-(Dimethylamino)cyclopentyl)ethan-1-ol |

| This compound | Acetyl chloride | Base (e.g., Triethylamine) | N-(2-(2-Hydroxyethyl)cyclopentyl)acetamide |

| This compound | Acetic anhydride | Pyridine | N-(2-(2-Hydroxyethyl)cyclopentyl)acetamide |

| This compound | Benzoic acid, DCC | Dichloromethane | N-(2-(2-Hydroxyethyl)cyclopentyl)benzamide |

Note: The hydroxyl group can also be acylated, so selective N-acylation may require specific conditions or protection of the alcohol. google.com

Formation of Amides and Other Nitrogen-Containing Derivatives

The primary amine group in this compound readily undergoes reactions to form various nitrogen-containing derivatives, most notably amides. Amide formation can be achieved through several synthetic routes.

One common method involves the reaction of the amine with a carboxylic acid. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or by heating the ammonium carboxylate salt to drive off water. libretexts.org For instance, the direct condensation of a carboxylic acid and an amine can be achieved in the presence of titanium tetrachloride (TiCl4) in pyridine at elevated temperatures, providing the corresponding amide in moderate to excellent yields. nih.gov The reaction proceeds through the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.org

Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be employed for a more vigorous reaction. The reaction of an acyl chloride with an amine is typically rapid and exothermic, producing the amide and hydrogen chloride. chemguide.co.ukchemguide.co.uk Similarly, acid anhydrides react with amines to yield an amide and a carboxylic acid molecule. chemguide.co.uk In both cases, a base is often added to neutralize the acidic byproduct. khanacademy.org

The following table summarizes common methods for amide formation:

| Reactant | Reagent/Conditions | Product |

| Carboxylic Acid | Amine, Heat | Amide + Water |

| Carboxylic Acid | Amine, DCC | Amide + Dicyclohexylurea |

| Acyl Chloride | Amine | Amide + Hydrochloric Acid |

| Acid Anhydride | Amine | Amide + Carboxylic Acid |

Beyond simple amides, the amine functionality can be utilized to synthesize other nitrogenous compounds. For example, it can undergo acylation with various agents to introduce different functional groups. libretexts.org

Amine Inversion Dynamics in Cyclic Systems

The nitrogen atom of the primary amine group in this compound is chiral if the two other substituents on the nitrogen are different. However, many chiral amines are not optically active at room temperature because they undergo a rapid process called amine inversion. youtube.com In this process, the lone pair of electrons on the nitrogen atom rapidly oscillates from one side of the molecule to the other, leading to a racemic mixture of the two enantiomers. youtube.com

The rate of this inversion is influenced by the energy barrier of the transition state, which is planar. youtube.com In cyclic systems, ring strain can significantly affect this energy barrier. For smaller rings, such as a three-membered aziridine (B145994) ring, the significant angle strain makes the planar transition state highly unfavorable, thus hindering amine inversion. youtube.com However, in five- and six-membered rings, the ring strain is more manageable, and amine inversion can still occur. youtube.com Therefore, the cyclopentyl ring in this compound is not expected to completely prevent amine inversion, although the dynamics may be influenced by the steric bulk of the substituents.

Cooperative Reactivity of Amine and Hydroxyl Functionalities

The proximate arrangement of the amine and hydroxyl groups in this compound allows for cooperative reactivity, where both functional groups participate in a reaction. alfa-chemistry.com This can lead to the formation of cyclic structures or facilitate reactions that would be less efficient with monofunctional compounds.

One example of such cooperative reactivity is the formation of oxazolidinones through reactions with phosgene (B1210022) or its equivalents. In this intramolecular cyclization, the hydroxyl group first acts as a nucleophile, followed by the amine group, to form a five-membered heterocyclic ring.

Furthermore, the presence of both an amine and a hydroxyl group can influence the selectivity of certain reactions. For instance, in metal-catalyzed oxidations, the coordination of the metal to both the nitrogen and oxygen atoms can direct the reaction to a specific site or enhance the reaction rate. nih.gov The dual chemical reactivity of amino alcohols allows them to be used in various applications, including as solvents and synthetic intermediates. alfa-chemistry.com

Ring-Opening and Ring-Expansion Reactions

While the cyclopentane ring in this compound is generally stable, it can undergo ring-opening or ring-expansion reactions under specific conditions, particularly when activated by adjacent functional groups. For instance, radical-induced ring-opening of cyclopropane (B1198618) derivatives is a known synthetic strategy. nih.gov Although this compound contains a cyclopentane ring, similar principles could apply under forcing conditions or with specific reagents designed to promote such transformations.

Ring-opening reactions of cycloalkanols can be initiated by the formation of an alkoxy radical, which can then lead to C-C bond cleavage. nih.gov In the context of this compound, such a reaction could potentially be initiated at the hydroxyl group, leading to a ring-opened intermediate that could then undergo further reactions.

Ring-expansion reactions, while less common for simple cyclopentanes, can sometimes be achieved through rearrangement processes. For example, the Tiffeneau-Demjanov rearrangement allows for the ring expansion of cycloalkanes bearing an aminomethyl group. While the specific substrate is different, it highlights a potential pathway for the structural modification of the cyclopentane ring in related molecules.

Stereochemical and Conformational Analysis of 2 2 Aminocyclopentyl Ethan 1 Ol

Chiral Centers and Enantiomeric/Diastereomeric Relationships

2-(2-Aminocyclopentyl)ethan-1-ol possesses two chiral centers, which are tetrahedral carbon atoms bonded to four different groups. knowledgebin.orgkhanacademy.orglibretexts.org These are located at the C1 and C2 positions of the cyclopentane (B165970) ring, where the amino group and the 2-hydroxyethyl group are attached, respectively. The presence of two chiral centers means that the molecule can exist as a maximum of 2^n = 2^2 = 4 stereoisomers. libretexts.org

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.orgwikipedia.org The relationship between stereoisomers that are not mirror images is described as diastereomeric. libretexts.orgyoutube.com Therefore, any stereoisomer of this compound is an enantiomer of one of the other stereoisomers and a diastereomer of the other two. To convert a molecule with two stereogenic centers to its enantiomer, the configuration at both centers must be inverted. Inverting only one of the chiral centers results in a diastereomer. knowledgebin.org

The specific stereoisomers are designated by the (R) or (S) configuration at each chiral center. For instance, one enantiomeric pair would be (1R,2R)-2-(2-aminocyclopentyl)ethan-1-ol and (1S,2S)-2-(2-aminocyclopentyl)ethan-1-ol. The other enantiomeric pair would be (1R,2S)-2-(2-aminocyclopentyl)ethan-1-ol and (1S,2R)-2-(2-aminocyclopentyl)ethan-1-ol.

| Stereoisomer Relationship | Example Pair 1 | Example Pair 2 |

| Enantiomers | (1R,2R) and (1S,2S) | (1R,2S) and (1S,2R) |

| Diastereomers | (1R,2R) and (1R,2S) | (1S,2S) and (1S,2R) |

| (1R,2R) and (1S,2R) | (1S,2S) and (1R,2S) |

Conformational Isomerism and Energy Landscapes of the Cyclopentane Ring

The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of adjacent C-H bonds. libretexts.orglibretexts.orgyoutube.compressbooks.publibretexts.orgopenstax.org To alleviate this strain, the ring puckers into non-planar conformations. libretexts.orglibretexts.orgyoutube.compressbooks.publibretexts.orgopenstax.orgfiveable.memasterorganicchemistry.comnih.gov

Cyclopentane can adopt two primary puckered conformations: the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry). ic.ac.ukyoutube.comyoutube.com In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. libretexts.orglibretexts.orglibretexts.orgdalalinstitute.com The half-chair conformation has three coplanar carbons, with the other two displaced on opposite sides of the plane.

These conformations are not static but rapidly interconvert through a process called pseudorotation. nih.govwikipedia.orgacs.orgyoutube.comacs.orgdatapdf.com Pseudorotation is a low-energy process where the puckering moves around the ring, making all carbon atoms appear equivalent on the NMR timescale at room temperature. youtube.com The energy barrier for this interconversion in unsubstituted cyclopentane is very low. stackexchange.com

The presence of substituents on the cyclopentane ring, such as the amino and 2-hydroxyethyl groups in this compound, influences the conformational equilibrium. Substituents generally prefer to occupy positions that minimize steric interactions. The size and bulk of the substituent have the most significant impact on the torsional ring strain energy (RSE). researchgate.netacs.orgnih.gov A complex interplay of bond lengths, bond angles, and dihedral angles determines the most stable conformation. researchgate.netacs.orgnih.gov In substituted cyclopentanes, the envelope conformation often becomes more favorable. stackexchange.com The substituents will preferentially occupy equatorial-like positions to reduce steric hindrance.

Interplay between Amine and Hydroxyl Group Orientation

The formation of an intramolecular hydrogen bond would depend on the stereochemistry (cis or trans) of the substituents. In a cis-isomer, where both substituents are on the same side of the ring, the formation of a hydrogen bond is more likely, leading to a more rigid and predictable conformation. In a trans-isomer, the substituents are on opposite sides, making intramolecular hydrogen bonding less probable, which would result in a more flexible structure with multiple accessible conformations.

Stereochemical Stability and Interconversion Pathways

The stereochemical stability of this compound is high under normal conditions. The inversion of configuration at the chiral centers requires the breaking and reforming of covalent bonds, which is a high-energy process.

However, the conformational interconversion through pseudorotation is a low-energy process. stackexchange.com The energy landscape of a substituted cyclopentane will have several minima corresponding to different envelope and half-chair conformations. The relative energies of these minima and the barriers between them will be influenced by the steric and electronic effects of the amino and 2-hydroxyethyl substituents.

| Conformation | Relative Energy | Key Feature |

| Planar | High | Significant torsional strain libretexts.orglibretexts.orgyoutube.compressbooks.publibretexts.orgopenstax.org |

| Envelope | Low | Four carbons in a plane, one out of plane libretexts.orglibretexts.orglibretexts.orgdalalinstitute.com |

| Half-Chair (Twist) | Low | Three carbons in a plane, two on opposite sides |

Spectroscopic Probes for Conformational Assignment

Several spectroscopic techniques can be employed to investigate the conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for conformational analysis. acs.orgnih.gov By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to deduce the relative orientation of protons and thus the preferred conformation of the cyclopentane ring and the side chain. Variable temperature NMR studies can provide information about the energy barriers of conformational interconversion. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for detecting intramolecular hydrogen bonding. aanda.org The O-H and N-H stretching frequencies are sensitive to their environment. dummies.comyoutube.com In a non-hydrogen-bonded state, the O-H stretch appears as a sharp band, while in a hydrogen-bonded state, it becomes broader and shifts to a lower frequency. dummies.comyoutube.com Similarly, the N-H stretching vibrations can provide information about hydrogen bonding. youtube.com IR spectroscopy can help to distinguish between different conformers based on the presence or absence of this interaction. okstate.edu

Rotational Spectroscopy : For gas-phase studies, rotational spectroscopy can provide highly accurate structural information, including bond lengths and angles, allowing for the precise determination of the dominant conformation. nih.gov

Computational Chemistry Investigations of 2 2 Aminocyclopentyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is a popular choice for calculations on medium-sized organic molecules due to its balance of accuracy and computational cost. mdpi.com

Geometry optimization is a fundamental DFT calculation that seeks to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For 2-(2-Aminocyclopentyl)ethan-1-ol, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Various DFT functionals and basis sets, such as B3LYP with the 6-31G(d,p) basis set, are commonly employed for this purpose. nih.gov

Once the optimized geometry is obtained, electronic structure analysis can be performed. This includes the calculation of:

Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. researchgate.net

Electron Density Distribution: This reveals the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor.

Electrostatic Potential (ESP) Surface: The ESP map illustrates the electrostatic potential on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions with other molecules. researchgate.net

These analyses help in understanding the molecule's chemical behavior and its potential interaction sites.

DFT calculations are a well-established method for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.netmdpi.com For this compound, DFT can be used to predict:

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be a valuable tool in assigning peaks in experimental NMR spectra. nih.govbas.bg The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.comnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used for this purpose. mdpi.com

Table 1: Representative Theoretical vs. Experimental ¹H NMR Chemical Shift Comparison (Hypothetical Data)

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| H-1 | 3.65 | 3.60 | 0.05 |

| H-2 | 1.80 | 1.75 | 0.05 |

| H-3 | 1.60 | 1.58 | 0.02 |

| H-4 | 1.45 | 1.42 | 0.03 |

| H-5 | 1.30 | 1.28 | 0.02 |

| H-6 | 2.90 | 2.85 | 0.05 |

| H-7 | 1.55 | 1.52 | 0.03 |

| NH₂ | 1.95 | 1.90 | 0.05 |

| OH | 2.50 | 2.45 | 0.05 |

This table is for illustrative purposes only. Actual values would require specific DFT calculations.

DFT can be employed to study the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the transition states, which are the high-energy structures that connect reactants and products. researchgate.net By calculating the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. For instance, one could investigate the reaction of the amino group with another molecule or the dehydration of the alcohol. scholaris.ca

Due to the flexibility of the cyclopentyl ring and the side chain, this compound can exist in multiple conformations. mdpi.com A conformational energy profile maps the relative energies of these different conformers. This is typically done by systematically rotating around the rotatable bonds and calculating the energy at each step using DFT. mdpi.com The results reveal the most stable conformers and the energy barriers between them, providing a picture of the molecule's conformational landscape. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com This technique solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and conformational changes. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to mimic its behavior in solution. researchgate.netmdpi.com The simulation would track the positions and velocities of all atoms over a period of time, often on the nanosecond to microsecond scale. mdpi.commdpi.com

From the MD trajectory, one can analyze:

Conformational Fluctuations: How the molecule's shape changes over time. This can reveal the accessible conformations and the transitions between them. biorxiv.orgnih.gov

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amino and hydroxyl groups of the molecule and with surrounding solvent molecules. mdpi.com

Solvent Accessible Surface Area (SASA): How the exposure of different parts of the molecule to the solvent changes over time. nih.govtezu.ernet.in

MD simulations provide a detailed picture of the dynamic nature of this compound in a realistic environment, complementing the static picture provided by DFT calculations. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound are significantly influenced by the surrounding solvent. The molecule possesses both a polar amino alcohol group, capable of hydrogen bonding, and a non-polar cyclopentyl ring. This amphiphilic nature means that its preferred shape and chemical behavior can change dramatically in different solvents.

Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are employed to simulate these effects. nih.gov In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which simplifies calculations while effectively capturing the essence of solvation. nih.gov By calculating the molecule's energy in different simulated solvents, researchers can predict the most stable conformations.

For instance, in a non-polar solvent, intramolecular hydrogen bonding between the hydroxyl and amino groups is likely to be a dominant factor in determining the conformation. Conversely, in a polar protic solvent like water or ethanol (B145695), the molecule will preferentially form intermolecular hydrogen bonds with the solvent molecules, leading to a more extended conformation.

These conformational changes directly impact the molecule's reactivity. The accessibility of the amino and hydroxyl groups, which are key to its chemical reactions, is altered by the solvent-induced conformational shifts.

Table 1: Illustrative Solvent Effects on the Conformation of this compound

| Solvent (Dielectric Constant) | Predicted Dominant Conformation | Key Intermolecular Interactions |

| Heptane (1.9) | Compact, with intramolecular H-bonding | van der Waals forces |

| Dichloromethane (8.9) | Partially extended | Dipole-dipole interactions |

| Ethanol (24.6) | Extended | Intermolecular H-bonding with solvent |

| Water (80.1) | Extended | Strong intermolecular H-bonding with solvent |

Note: This table is illustrative and based on general principles of solvent effects on similar molecules. Specific computational studies on this compound are required for definitive data.

Quantum Chemical Methods Beyond DFT (e.g., Ab Initio)

While Density Functional Theory (DFT) is a powerful tool for many computational chemistry applications, more accurate, albeit computationally expensive, methods are sometimes required. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory.

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is the interaction between electrons. For a flexible molecule like this compound, with its multiple rotatable bonds and potential for weak intramolecular interactions, these higher-level calculations can provide more reliable energy differences between various conformations.

The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial in ab initio calculations. Larger basis sets provide a more accurate description of the electron distribution, especially for atoms with many electrons and for describing subtle electronic effects. Studies on similar systems, such as aminopyrimidine derivatives, have shown the importance of using extended basis sets for accurate geometry and energy calculations. researchgate.net

Computational Modeling of Chiral Recognition and Interactions

As a chiral molecule, this compound can exist as different stereoisomers (enantiomers and diastereomers). The ability to distinguish between these isomers is critical in many applications, particularly in pharmacology and materials science. Computational modeling is a valuable tool for understanding and predicting chiral recognition.

Molecular docking simulations can be used to model the interaction of the different enantiomers of this compound with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. nih.gov These simulations predict the preferred binding orientation and calculate the binding affinity for each enantiomer. A significant difference in binding energy between the enantiomers suggests that the chiral selector can effectively separate them. nih.gov

These models can elucidate the specific intermolecular interactions, such as hydrogen bonds, steric hindrance, and van der Waals forces, that are responsible for the chiral discrimination. This understanding can guide the design of new and more effective chiral selectors.

Table 2: Hypothetical Docking Results for the Enantiomers of this compound with a Chiral Selector

| Enantiomer | Binding Energy (kcal/mol) | Key Interactions |

| (1R,2R) | -5.8 | Hydrogen bond with selector, good steric fit |

| (1S,2S) | -4.2 | Weaker hydrogen bond, steric clashes |

Note: This table is a hypothetical illustration of how computational modeling can be used to predict chiral recognition. Specific studies are needed to determine the actual binding energies and interactions.

Advanced Spectroscopic Characterization of 2 2 Aminocyclopentyl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.goveurjchem.commdpi.comnih.gov

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For 2-(2-aminocyclopentyl)ethan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment. nih.gov

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation.nih.goveurjchem.commdpi.comnih.gov

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information for structure elucidation.

The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons in different chemical environments. The protons of the cyclopentyl ring would appear as a complex series of multiplets due to spin-spin coupling and the puckered, non-planar nature of the ring. docbrown.info The chemical shifts would be influenced by the presence of the amino and hydroxyethyl (B10761427) substituents. The protons of the ethan-1-ol side chain would present as more distinct signals. For instance, the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet, while the methylene protons of the ethyl bridge (-CH₂-CH₂OH) would also show splitting patterns based on their neighboring protons. The protons on the carbons bearing the amino and ethan-1-ol groups would be shifted downfield due to the electron-withdrawing effects of the nitrogen and oxygen atoms.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, seven distinct carbon signals would be expected. The carbons of the cyclopentyl ring would resonate in the aliphatic region, with the carbons directly attached to the amino and ethan-1-ol groups appearing at lower field. The two carbons of the ethan-1-ol side chain would also be clearly distinguishable, with the carbon bearing the hydroxyl group being the most deshielded.

A summary of expected ¹H and ¹³C NMR chemical shifts for a related compound, 2-(cyclopentylamino)ethan-1-ol, is presented below to illustrate the expected ranges.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH (cyclopentyl, attached to NH) | ~2.5 - 3.0 | ~60 - 65 |

| CH₂ (cyclopentyl) | ~1.2 - 1.8 | ~25 - 35 |

| CH₂ (adjacent to NH) | ~2.6 - 3.0 | ~50 - 55 |

| CH₂ (adjacent to OH) | ~3.5 - 3.8 | ~60 - 65 |

Note: Data is illustrative for a related compound and actual values for this compound may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry.nih.gov

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra of cyclic compounds like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. huji.ac.ilharvard.edu For this compound, COSY would be instrumental in tracing the connectivity of the protons within the cyclopentyl ring and along the ethan-1-ol side chain. Cross-peaks would confirm the adjacency of protons on neighboring carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. libretexts.orghmdb.ca This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum links a specific proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the ethan-1-ol side chain to the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. harvard.edu This is critical for determining the stereochemistry of the substituents on the cyclopentyl ring. For this compound, NOESY can distinguish between the cis and trans isomers by showing which protons are on the same face of the ring.

Solid-State NMR Spectroscopy.eurjchem.comnih.gov

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its solid form. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of the solid material, revealing details about the crystalline packing and the presence of different polymorphs. rsc.org Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, which are crucial in determining the crystal lattice. rsc.org

Mass Spectrometry (MS).nih.govnih.gov

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.nih.gov

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₅NO), the expected exact masses for different ionic species are listed below.

| Adduct | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 |

| [M+Na]⁺ | C₇H₁₅NNaO⁺ | 152.1046 |

| [M-H]⁻ | C₇H₁₄NO⁻ | 128.1081 |

Data based on predicted values for the specified compound. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. This fragmentation pattern provides valuable structural information. For this compound, the fragmentation would likely be initiated by cleavage of the bonds adjacent to the amine and alcohol functional groups. libretexts.org

Common fragmentation pathways for amino alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Loss of water: Dehydration from the alcohol moiety is another expected fragmentation. libretexts.org

Cleavage of the cyclopentyl ring: The ring may undergo cleavage to produce characteristic fragment ions.

The fragmentation pattern of a related compound, such as a ketamine analogue, often involves cleavage of the cyclic ring structure and loss of small neutral molecules like CO or radicals. nih.gov While the fragmentation of this compound would differ due to the absence of a keto group, the principle of charge- and radical-site-initiated bond cleavages would still apply, providing a unique fingerprint for its identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds. A plot of absorbance or transmittance against frequency or wavenumber results in an IR spectrum, which serves as a molecular fingerprint.

Key functional groups within this compound, such as the O-H group in the alcohol, the N-H group in the amine, and the C-H and C-C bonds in the cyclopentyl ring and ethyl chain, exhibit characteristic absorption bands in the IR spectrum. For instance, the O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the N-H stretching of the primary amine is observed around 3300-3500 cm⁻¹. C-H stretching vibrations from the aliphatic ring and chain are found just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. nih.gov This often results in different vibrational modes being active in each technique, providing a more complete picture of the molecule's vibrational structure. For example, C-C bond vibrations within the cyclopentane (B165970) ring may be more prominent in the Raman spectrum.

A detailed analysis of the vibrational modes in the IR and Raman spectra can provide information not only on the presence of functional groups but also on the conformational isomers (conformers) of this compound. The cyclopentane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. The orientation of the aminomethyl and ethanol (B145695) substituents can also lead to different rotational isomers.

These different conformers can have slightly different vibrational frequencies for certain modes due to variations in bond angles and steric interactions. By carefully analyzing the spectral features, sometimes with the aid of computational chemistry to predict the vibrational spectra of different conformers, it is possible to discriminate between them and even determine their relative populations in a given sample.

Interactive Table: Characteristic IR and Raman Bands for Functional Groups in this compound (Hypothetical Data)

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H (Amine) | Stretching | 3300-3500 (two bands for primary) | 3300-3500 (moderate) |

| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 (strong) |

| C-C (Ring) | Stretching | 800-1200 | 800-1200 (strong) |

| C-O (Alcohol) | Stretching | 1050-1260 | 1050-1260 (moderate) |

| N-H (Amine) | Bending | 1590-1650 | 1590-1650 (weak) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined with high precision.

For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration, which is the precise spatial arrangement of its atoms. This is particularly important for understanding its biological activity and for use in stereospecific synthesis. The technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This includes the puckering of the cyclopentane ring and the relative orientations of the amino and hydroxyl groups.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding between the amine and alcohol groups of adjacent molecules. These interactions are crucial for the stability of the crystal structure and can influence the physical properties of the solid.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. nih.govutexas.edursc.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov An achiral molecule will not exhibit a CD spectrum, while enantiomers will produce mirror-image CD spectra. utexas.edu

CD spectroscopy is particularly useful for determining the enantiomeric purity of a sample and for assigning the absolute configuration of a chiral molecule by comparing its spectrum to that of a known standard. nih.govnih.gov The technique is highly sensitive to the stereochemical environment of the chromophores (light-absorbing groups) in the molecule. researchgate.net While this compound itself may not have strong chromophores in the accessible UV-Vis region, its derivatives can be prepared to introduce chromophores, allowing for detailed chiral analysis. mdpi.com

The shape and sign of the Cotton effects (the characteristic peaks and troughs) in the CD spectrum are directly related to the three-dimensional structure of the molecule. nih.gov This allows for the study of conformational changes in solution and the investigation of intermolecular interactions with other chiral or achiral molecules. utexas.edu

Interactive Table: Hypothetical Circular Dichroism Data for Enantiomers of a this compound Derivative

| Wavelength (nm) | (1R,2R)-Enantiomer (Δε) | (1S,2S)-Enantiomer (Δε) |

| 210 | +5.2 | -5.2 |

| 225 | -1.8 | +1.8 |

| 240 | +0.5 | -0.5 |

| 280 | -0.1 | +0.1 |

Electron Spin Resonance (ESR) Spectroscopy (if applicable to radicals/ions)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals and certain metal ions. mit.eduethernet.edu.etnih.gov For a molecule like this compound, which is a diamagnetic species with all electrons paired in its ground state, ESR spectroscopy is not directly applicable.

However, if the molecule is converted into a radical species, for example, through oxidation, reduction, or irradiation, then ESR spectroscopy can be used to study the resulting radical. nih.gov The ESR spectrum provides information about the electronic structure of the radical, including the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants. This can reveal which atoms the unpaired electron is primarily located on and provide insights into the structure and reactivity of the radical intermediate. While not a standard characterization technique for the parent compound, it can be a valuable tool in studying its reaction mechanisms or degradation pathways that involve radical intermediates. nist.gov

Synthetic Applications and Utility of 2 2 Aminocyclopentyl Ethan 1 Ol As a Building Block

Role in the Synthesis of Complex Organic Molecules

2-(2-Aminocyclopentyl)ethan-1-ol serves as a valuable starting material for the synthesis of more intricate organic molecules. The presence of two reactive functional groups, the amino and hydroxyl groups, allows for a wide range of chemical transformations. These groups can be selectively protected and reacted to introduce new functionalities and build molecular complexity. For instance, the amino group can undergo acylation, alkylation, and arylation reactions, while the hydroxyl group can be oxidized, etherified, or esterified. This dual reactivity enables the stepwise construction of complex target molecules.

The synthesis of complex organic compounds often involves the strategic use of smaller, well-defined building blocks. nih.gov The cyclopentane (B165970) core of this compound provides a rigid framework that can be functionalized to create a variety of derivatives with potential applications in different areas of chemistry.

Use as a Chiral Building Block or Auxiliary in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries. youtube.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com 1,2-amino alcohols and their derivatives are well-established as effective chiral auxiliaries in a variety of asymmetric transformations. nih.gov

This compound, possessing two chiral centers, can be resolved into its individual enantiomers. These enantiomerically pure forms are valuable as chiral building blocks, where the inherent chirality of the starting material is carried through the synthetic sequence to the final product. Alternatively, they can be employed as chiral auxiliaries. wikipedia.org In this role, the chiral scaffold of this compound can direct the approach of a reactant to a prochiral center, leading to the preferential formation of one diastereomer. libretexts.org After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com The use of chiral auxiliaries is a reliable strategy for establishing key stereocenters in the total synthesis of biologically active natural products. rsc.org

Scaffold in Medicinal Chemistry and Drug Discovery (focus on chemical scaffold utility)

The structural framework of a molecule, often referred to as its scaffold, is a critical determinant of its biological activity. The cyclopentane ring in this compound provides a rigid and well-defined three-dimensional scaffold. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The amino and hydroxyl groups serve as handles for the introduction of various pharmacophoric groups, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying these functional groups, medicinal chemists can fine-tune the physicochemical properties and biological activity of the resulting compounds. The versatility of the this compound scaffold makes it an attractive starting point for the development of new therapeutic agents.

Table 1: Potential Modifications of the this compound Scaffold for Medicinal Chemistry Applications

| Functional Group | Potential Modification | Desired Outcome |

| Amino Group | Acylation, Sulfonylation, Reductive Amination | Introduction of diverse substituents to probe interactions with biological targets. |

| Hydroxyl Group | Etherification, Esterification, Oxidation | Modification of polarity, hydrogen bonding capacity, and metabolic stability. |

| Cyclopentane Ring | Introduction of substituents | Alteration of conformational preferences and steric bulk. |

This table is for illustrative purposes and does not represent an exhaustive list of possible modifications.

Applications in Material Science and Polymer Chemistry

The bifunctional nature of this compound also lends itself to applications in material science and polymer chemistry. The amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyesters, and polyurethanes. The incorporation of the rigid cyclopentane ring into the polymer backbone can influence the material's thermal and mechanical properties, such as its glass transition temperature and modulus.